N-methyl-1-(4-nitrophenyl)methanesulfonamide
Overview
Description
N-methyl-1-(4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is characterized by the presence of a nitrophenyl group attached to a methanesulfonamide moiety, with a methyl group bonded to the nitrogen atom. This compound is known for its applications in various chemical reactions and its use as a reagent in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-(4-nitrophenyl)methanesulfonamide can be synthesized through the reaction of (4-nitrophenyl)methanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated. The product is then purified through recrystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: N-methyl-1-(4-aminophenyl)methanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-(4-nitrophenyl)methanesulfonamide is utilized in several scientific research fields:
Chemistry: As a reagent in hydrogenation reactions and other organic synthesis processes.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(4-aminophenyl)methanesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-methyl-1-(4-chlorophenyl)methanesulfonamide: Contains a chlorine atom instead of a nitro group.
N-methyl-1-(4-methylphenyl)methanesulfonamide: Features a methyl group in place of the nitro group.
Uniqueness
N-methyl-1-(4-nitrophenyl)methanesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced to an amino group, providing a versatile handle for further chemical modifications .
Properties
IUPAC Name |
N-methyl-1-(4-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9-15(13,14)6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWPBAASZYQWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351555 | |
Record name | N-Methyl-1-(4-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85952-29-0 | |
Record name | N-Methyl-4-nitrobenzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85952-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(4-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanesulfonamide, N-methyl-4-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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